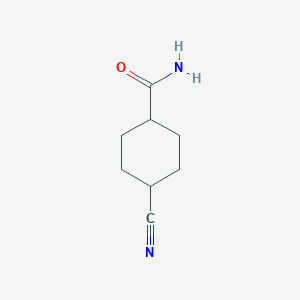

4-Cyanocyclohexane-1-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

121487-71-6 |

|---|---|

Molekularformel |

C8H12N2O |

Molekulargewicht |

152.19 g/mol |

IUPAC-Name |

4-cyanocyclohexane-1-carboxamide |

InChI |

InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11) |

InChI-Schlüssel |

CNJKDSZYFGSKDG-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1C#N)C(=O)N |

Kanonische SMILES |

C1CC(CCC1C#N)C(=O)N |

Synonyme |

Cyclohexanecarboxamide, 4-cyano-, trans- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Cis- and Trans-Isomerism in 4-Cyanocyclohexane-1-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a detailed examination of the cis- and trans-isomerism in 4-cyanocyclohexane-1-carboxamide, a molecule of significant interest in medicinal chemistry. The document explores the foundational principles of stereochemistry in substituted cyclohexanes, elucidates the distinct physicochemical characteristics of the cis and trans isomers, and provides comprehensive experimental methodologies for their separation and characterization. This guide is designed to be an essential resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction: The Critical Role of Stereoisomerism in Pharmaceutical Sciences

In the realm of drug design and development, stereoisomerism—the spatial arrangement of atoms within molecules—is of paramount importance. Different stereoisomers of a compound, such as enantiomers and diastereomers, can exhibit vastly different biological activities and toxicological profiles. The cyclohexane ring, a prevalent structural motif in numerous pharmaceuticals, displays conformational isomerism, primarily adopting chair and boat forms to minimize ring strain.[1] For a 1,4-disubstituted cyclohexane like this compound, the relative orientation of the cyano and carboxamide groups gives rise to cis and trans diastereomers.[1][2][3] These isomers possess unique three-dimensional shapes, dipole moments, and steric environments, which critically influence their interactions with biological targets. Consequently, a deep understanding and precise control of stereochemistry are fundamental to the creation of safe and effective therapeutic agents.

Conformational Analysis and Thermodynamic Stability

The cyclohexane ring predominantly exists in a puckered chair conformation, which is the most stable arrangement as it minimizes both angle and torsional strain.[1] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[4]

For 1,4-disubstituted cyclohexanes, the cis and trans isomers are defined as follows:

-

Cis-Isomer : The substituents are on the same side of the ring. In any given chair conformation, one group will be axial and the other equatorial. A rapid "ring flip" interconverts these positions.[2][5]

-

Trans-Isomer : The substituents are on opposite sides of the ring. This allows for two possible chair conformations: one where both groups are equatorial (diequatorial) and another where both are axial (diaxial).[2][5]

Due to steric hindrance, specifically 1,3-diaxial interactions, substituents preferentially occupy the more spacious equatorial position.[3][6] Consequently, the diequatorial conformation of the trans-isomer is significantly more stable than the diaxial form and is also thermodynamically favored over the cis-isomer.[1][2][3][5]

Caption: Conformational isomers of this compound.

Synthesis and Isomer Separation

The synthesis of this compound, often proceeding from a 4-cyanocyclohexane-1-carboxylic acid precursor, typically yields a mixture of cis and trans isomers.[1] The stereochemical outcome is dependent on the reaction conditions and the nature of the starting materials.[1] Controlling the stereochemistry during synthesis is a primary objective to avoid challenging downstream separations.[1]

Experimental Protocol: Isomer Separation via High-Performance Liquid Chromatography (HPLC)

This protocol details a robust HPLC method for the analytical and preparative separation of the cis and trans isomers.

1. Materials and Reagents:

- Cis/trans mixture of this compound

- HPLC-grade acetonitrile (ACN) and water

- Formic acid (optional, for peak shape improvement)

- C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

- HPLC system equipped with a UV detector

2. Mobile Phase Preparation:

- Solvent A: Water (with 0.1% formic acid)

- Solvent B: Acetonitrile (with 0.1% formic acid)

- An isocratic mixture or a gradient program can be optimized. A starting point could be 30:70 (v/v) Acetonitrile:Water.

3. HPLC Method Parameters:

- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C

- Injection Volume: 10 µL

- Detection Wavelength: 210 nm

- Run Time: Sufficient to ensure elution of both isomers.

4. Data Interpretation:

- The isomers will be resolved into two distinct peaks. The cis-isomer, being generally more polar, is expected to have a shorter retention time than the trans-isomer.

- The relative quantities of the isomers can be determined by integrating the peak areas.

Table 1: Representative HPLC Data

| Isomer | Retention Time (min) | Relative Peak Area (%) |

| cis | 7.8 | 30 |

| trans | 9.5 | 70 |

Spectroscopic Characterization: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and differentiation of cis and trans isomers of substituted cyclohexanes.[7][8]

-

¹H NMR Spectroscopy : The key diagnostic signals are those of the protons on the carbons bearing the substituents (C1 and C4). In the more stable trans-diequatorial isomer, these protons are axial and exhibit large axial-axial coupling constants (J-values), typically in the range of 8-13 Hz. For the cis-isomer, the observed coupling constants will be an average of the axial-equatorial and equatorial-axial couplings due to rapid ring flipping, resulting in smaller J-values.[1]

-

¹³C NMR Spectroscopy : The chemical shifts of the ring carbons are also stereochemically dependent. A carbon atom with an axial substituent is generally shielded and appears at a higher field (lower ppm value) compared to a carbon with an equatorial substituent.

Caption: Workflow for the separation and characterization of isomers.

Differential Physicochemical Properties and Pharmaceutical Relevance

The distinct spatial arrangements of the cis and trans isomers lead to significant differences in their physical and chemical properties, which have profound implications for drug development.

Table 2: Comparative Properties of Cis and Trans Isomers

| Property | cis-Isomer | trans-Isomer | Rationale and Impact |

| Dipole Moment | Higher | Lower | The more symmetrical arrangement of substituents in the trans-diequatorial conformer can lead to a partial cancellation of bond dipoles, resulting in a lower overall molecular dipole moment.[9] A higher dipole moment can affect a molecule's solubility and its ability to interact with biological targets. |

| Boiling Point | Higher | Lower | Stronger intermolecular dipole-dipole forces in the more polar cis-isomer require more energy to overcome, leading to a higher boiling point.[9] |

| Solubility | Generally higher in polar solvents | Generally lower in polar solvents | The "like dissolves like" principle suggests that the more polar cis-isomer will be more soluble in polar solvents like water, which can impact bioavailability. |

| Crystallinity | Often lower | Often higher | The greater symmetry of the trans-isomer can facilitate more efficient packing into a crystal lattice, resulting in a higher melting point and potentially different solid-state properties, which are critical for formulation.[10] |

Isomer Interconversion

Under specific conditions, such as in the presence of a base, it is possible to achieve equilibrium between the cis and trans isomers.[11] This process, known as epimerization, would proceed until the thermodynamically more stable trans-isomer is the major component of the mixture.[11]

Conclusion

The cis and trans isomers of this compound are distinct chemical entities with unique three-dimensional structures and physicochemical properties. A comprehensive understanding of their synthesis, separation, and characterization is essential for their effective use in medicinal chemistry. For professionals in drug development, the ability to selectively synthesize or isolate the desired isomer is a critical step in optimizing the efficacy and safety profile of a potential therapeutic agent.

References

-

JoVE. (2023, April 30). Disubstituted Cyclohexanes: cis-trans Isomerism. Retrieved from [Link]

-

Fiveable. (n.d.). 1,4-disubstituted cyclohexanes Definition. Retrieved from [Link]

-

Vaia. (n.d.). Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer?. Retrieved from [Link]

-

SlideShare. (n.d.). Stereochemistry of disubstituted cyclohexane. Retrieved from [Link]

- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

- Google Patents. (n.d.). JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.

-

ResearchGate. (2025, August 6). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]

-

Nature. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

-

PubChem. (n.d.). trans-4-Cyanocyclohexanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Retrieved from [Link]

- Google Patents. (n.d.). KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.

- Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

- Google Patents. (n.d.). JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid.

-

ResearchGate. (n.d.). An efficient stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide as key intermediates for the synthesis of factor Xa inhibitors. Retrieved from [Link]

-

Save My Exams. (n.d.). 13C nmr spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]

-

YouTube. (2018, April 24). Cis and Trans Isomers. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyanocyclohexane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyanocyclohexane-1-carboxylic acid. Retrieved from [Link]

Sources

- 1. This compound | High Purity | RUO [benchchem.com]

- 2. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

- 3. fiveable.me [fiveable.me]

- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 5. vaia.com [vaia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. magritek.com [magritek.com]

- 9. youtube.com [youtube.com]

- 10. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 11. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability and Stereocontrol of Cyanocyclohexane Carboxamide Derivatives: A Process Chemistry Perspective

Executive Summary

Topic: Thermodynamic Stability of Cyanocyclohexane Carboxamide Derivatives Core Challenge: Controlling the cis (kinetic) vs. trans (thermodynamic) isomeric ratio during synthesis and isolation. Objective: To provide a definitive technical guide for manipulating the stereochemical outcome of 1,4-disubstituted cyclohexane rings, specifically focusing on the equilibration of cyano- and carboxamide-substituted derivatives.

This guide addresses the needs of process chemists and medicinal chemists encountering the "cyclohexane chair flip" dilemma. We explore why the trans-isomer is the thermodynamic sink, how to drive reactions to this state using slurry equilibration, and the analytical protocols required to validate the stability.

Part 1: Molecular Architecture & Thermodynamic Landscape

The Conformational Imperative

The stability of 4-cyanocyclohexane-1-carboxamide is governed by the non-planar nature of the cyclohexane ring. Unlike aromatic systems, the cyclohexane ring exists predominantly in a chair conformation to minimize torsional strain.

In a 1,4-disubstituted system, the substituents can adopt two relative configurations:

-

Cis-isomer: One substituent is Axial (a) , the other is Equatorial (e) .[1][2][3][4][5][6]

-

Trans-isomer: Both substituents are Equatorial (e) (or both axial, though this is energetically prohibitive).

A-Values and Steric Dominance

The thermodynamic preference is dictated by the A-value (Winstein-Holness value), which represents the free energy difference (

-

Cyano (-CN) Group: A-value

0.2 kcal/mol. (Small, linear, low steric demand). -

Carboxamide (-CONH

) Group: A-value

The Thermodynamic Sink: In the trans-isomer, both groups can occupy the equatorial positions (diequatorial). In the cis-isomer, one group must be axial.[3][4][5] Because the carboxamide is bulkier, it will anchor in the equatorial position, forcing the cyano group axial in the cis-isomer. However, the trans-diequatorial state eliminates the 1,3-diaxial interactions entirely, making it the global thermodynamic minimum .

Visualization: Reaction Coordinate & Energy Profile

The following diagram illustrates the energy barrier between the kinetic cis product and the thermodynamic trans product.

Figure 1: Energy landscape showing the irreversible flow from the higher-energy Cis isomer to the stable Trans isomer under equilibration conditions.

Part 2: Mechanisms of Interconversion

To access the thermodynamic stability, one must overcome the activation energy barrier. For cyanocyclohexane carboxamides, this is typically achieved via Epimerization .

The Mechanism of Epimerization

Since the cyclohexane ring cleavage is not feasible, isomerization occurs at the chiral centers (C1 or C4).

-

Acidity of Alpha-Protons: The proton

to the nitrile (-CN) and the proton -

Base Catalysis: A base (e.g., alkoxide) deprotonates the

-carbon, forming a planar carbanion or enolate intermediate. When this intermediate reprotonates, it can accept the proton from either face. -

Steric Selection: Reprotonation from the axial direction places the substituent in the equatorial position (thermodynamically favored).

Solvent Effects

Solvent polarity plays a critical role.

-

Protic Solvents (Ethanol/Methanol): Facilitate proton transfer and stabilize the transition state.

-

Aprotic Polar Solvents (DMSO/DMF): Enhance the basicity of the catalyst, accelerating the rate of equilibration.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Thermodynamic Equilibration via Slurry (The "Gold Standard")

This method exploits "Ostwald Ripening" and solubility differences. The trans-isomer, being more symmetrical and stable, typically has a higher melting point and lower solubility than the cis-isomer.

Reagents:

-

Crude Cyanocyclohexane Carboxamide (mixture of cis/trans).

-

Solvent: Ethanol or Isopropanol (anhydrous).

-

Base: Sodium Ethoxide (NaOEt) - 5 mol%.

Step-by-Step:

-

Dissolution/Suspension: Charge the crude solid into the solvent (10 volumes).

-

Catalysis: Add 0.05 eq of NaOEt.

-

Reflux: Heat the mixture to reflux (

) for 4-6 hours. -

Validation (IPC): Sample the slurry, filter, and analyze the solid cake via HPLC.

-

Target: >98:2 Trans:Cis ratio.

-

-

Isolation: Cool to

, filter, and wash with cold ethanol.

Protocol B: Analytical Determination (HPLC)

To accurately assess stability, you must separate the isomers.

Chromatographic Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 210 nm (Amide absorption) or 200 nm (Nitrile).

-

Differentiation: The cis-isomer is more polar (due to the axial dipole moment) and typically elutes before the trans-isomer in reverse-phase systems.

Part 4: Data Visualization & Process Workflow

Comparative Stability Data

The following table summarizes the physical property differences that drive the thermodynamic separation.

| Property | Cis-Isomer (Kinetic) | Trans-Isomer (Thermodynamic) | Rationale |

| Configuration | Axial / Equatorial | Equatorial / Equatorial | 1,3-Diaxial strain avoidance.[2][3] |

| Relative Energy | +1.8 to 2.4 kcal/mol | 0 kcal/mol (Reference) | Steric hindrance of axial group. |

| Melting Point | Lower (e.g., 120-130°C) | Higher (e.g., 160-170°C) | Better crystal packing symmetry. |

| Solubility | Higher | Lower | Crystal lattice energy. |

| Dipole Moment | Higher | Lower | Vector addition of functional groups. |

Process Optimization Workflow

This DOT diagram outlines the decision tree for processing these derivatives.

Figure 2: Decision logic for processing cyanocyclohexane carboxamide mixtures. Note the feedback loop for equilibration.

Part 5: Case Study & Application

Context: Development of JAK Inhibitors (e.g., analogues of Fedratinib or Cariprazine intermediates).

Scenario: A medicinal chemistry route produced a 60:40 cis:trans mixture of this compound. The biological assay required the trans-isomer. Flash chromatography was inefficient due to poor separation factors (

Solution: The team applied Protocol A (Slurry Equilibration) .

-

The mixture was suspended in Ethanol with 10% Potassium tert-butoxide (KOtBu).

-

Refluxed for 12 hours.

-

Result: The mixture converted to 95:5 trans:cis.

-

Yield: 88% recovery of isolated trans-isomer.

Why it worked: The thermodynamic driving force (diequatorial stability) combined with the solubility differential allowed the trans-isomer to precipitate, pulling the equilibrium constantly to the right.

References

-

Fodor, L., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications / PMC. Retrieved from [Link]

- Google Patents. (2003). Process for preparation of trans-4-aminocyclohexane-carboxylic acids (WO2003078381A1).

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.

-

LibreTexts Chemistry. (2023).[1] Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

4-Cyanocyclohexane-1-carboxamide CAS number and chemical identifiers

An In-Depth Technical Guide to 4-Cyanocyclohexane-1-carboxamide

Authored by a Senior Application Scientist

Abstract

This compound is a bifunctional chemical intermediate of significant interest to the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical identity, structural characteristics, synthesis, and applications, with a particular focus on its role as a versatile scaffold in drug discovery. By integrating a cyano and a carboxamide group onto a conformationally rigid cyclohexane ring, this molecule offers a unique combination of properties for the synthesis of complex therapeutic agents and novel polymers. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its utility and experimental handling.

Chemical Identity and Physicochemical Properties

This compound is a substituted cyclohexane derivative. The presence of both a hydrogen bond donor/acceptor (carboxamide) and a polar nitrile group makes it a valuable building block in medicinal chemistry.[1] Its core identifiers and properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 121487-72-7 | Benchchem[1] |

| Molecular Formula | C₈H₁₂N₂O | Benchchem[1] |

| Molecular Weight | 152.19 g/mol | Benchchem[1] |

| IUPAC Name | This compound | Benchchem[1] |

| Canonical SMILES | C1CC(CCC1C#N)C(=O)N | Benchchem[1] |

| InChI | InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11) | Benchchem[1] |

| InChI Key | CNJKDSZYFGSKDG-UHFFFAOYSA-N | Benchchem[1] |

Molecular Structure and Stereochemistry: A Tale of Two Isomers

The cyclohexane ring is not planar and exists predominantly in a puckered "chair" conformation to minimize torsional and angular strain.[1] The two substituents, the cyano (-C≡N) and carboxamide (-CONH₂), can be arranged in either a cis or trans configuration relative to the ring.

-

cis-isomer : Both substituents are on the same face of the ring. In any given chair conformation, one substituent will be in an axial position and the other in an equatorial position. A ring flip interchanges these positions.

-

trans-isomer : The substituents are on opposite faces of the ring. This allows for a conformation where both groups are in the more stable equatorial positions, minimizing steric hindrance. The diequatorial conformer of the trans isomer is therefore the most stable conformation.[1]

The synthesis of the precursor, 4-cyanocyclohexane-1-carboxylic acid, often results in a mixture of cis and trans isomers.[1][2] The stereochemistry must be carefully controlled or separated, as it will profoundly impact the biological activity and pharmacokinetic properties of any resulting drug candidate.

Synthesis and Route Optimization

The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid precursor, 4-cyanocyclohexane-1-carboxylic acid (CAS No: 15177-68-1 for trans, 20704-69-2 for cis).[3][4] The overall synthetic strategy involves establishing the substituted cyclohexane core and then converting the functional groups.

A common pathway begins with commercially available starting materials, which are subjected to multi-step organic reactions to yield the key carboxylic acid intermediate.[1] For instance, a patented process describes producing 4-cyanocyclohexane-1-carboxylic acid by irradiating a mixture of 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane with microwaves, offering an efficient route.[2]

Protocol: Amidation of 4-Cyanocyclohexanecarboxylic Acid

This protocol describes a standard laboratory procedure for converting the carboxylic acid precursor to the target carboxamide.

Objective: To synthesize this compound from trans-4-cyanocyclohexanecarboxylic acid.

Materials & Reagents:

-

trans-4-Cyanocyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated aqueous solution

-

Magnetic stirrer, round-bottom flask, condenser, ice bath, separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend trans-4-cyanocyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM.

-

Cool the suspension in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise via syringe. Add a catalytic amount of dimethylformamide (DMF).

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until the solution becomes clear. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

-

Amidation:

-

Cool the resulting acyl chloride solution in an ice bath.

-

In a separate flask, prepare a cooled, concentrated solution of ammonium hydroxide.

-

Slowly add the acyl chloride solution to the stirred ammonium hydroxide solution. This reaction is highly exothermic; maintain the temperature below 10°C.

-

A white precipitate of the carboxamide should form.

-

-

Work-up and Isolation:

-

Continue stirring the mixture for 1 hour after the addition is complete.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure trans-4-cyanocyclohexane-1-carboxamide.

-

Trustworthiness: This protocol follows a standard, well-established method for amide synthesis. The formation of the acyl chloride is a reliable and high-yielding reaction. The subsequent nucleophilic acyl substitution with ammonia is also highly efficient. Each step can be monitored using standard analytical techniques (TLC, GC-MS) to validate completion and purity.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its utility as a versatile building block for creating more complex molecules.[1]

-

Scaffold for Drug Candidates: The cyclohexane ring provides a rigid, three-dimensional structure that can orient functional groups in specific vectors, which is crucial for binding to biological targets like enzyme active sites. This makes it an excellent scaffold.[1]

-

Precursor for Inhibitors: It is frequently used as a precursor for libraries of kinase and protease inhibitors.[1] The carboxamide group can engage in critical hydrogen bonding interactions with protein backbones, while the cyano group can be a target for further chemical modification or act as a polar contact.

-

Bioisostere Replacement: The carboxamide group is a common feature in many drug molecules. The cyclohexane scaffold allows for systematic exploration of structure-activity relationships (SAR) by modifying the substituents. For instance, in the development of MDM2 inhibitors, various carboxamide derivatives on cyclic scaffolds have been explored to optimize binding affinity and pharmacokinetic properties.[5]

-

Polymer and Materials Science: The bifunctional nature of the molecule allows it to be used as a monomer for the synthesis of novel polyamides and polyesters. The cyano group can influence intermolecular interactions and enhance properties like thermal stability and dielectric constant.[1]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design. Its well-defined stereochemistry, conformational rigidity, and dual functional groups provide a robust platform for the synthesis of high-value molecules. For drug development professionals, it represents a validated scaffold for accessing novel chemical space in the pursuit of potent and selective therapeutics. For materials scientists, it offers a pathway to new polymers with tailored properties. Understanding the fundamental chemistry and handling of this compound, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

PubChem. (n.d.). 4-(2-Cyanoethylamino)cyclohexane-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). trans-4-Cyanocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-cyanocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.

-

MySkinRecipes. (n.d.). 4-cyanocyclohexanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.

-

PubChem. (n.d.). 2-Cyanocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2015). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Retrieved from [Link]

Sources

- 1. This compound | High Purity | RUO [benchchem.com]

- 2. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 3. trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trans-4-cyanocyclohexanecarboxylic acid | 15177-68-1 | Benchchem [benchchem.com]

- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: 4-Cyanocyclohexane-1-carboxamide as a Strategic Intermediate in Pharmaceutical Synthesis

Abstract

4-Cyanocyclohexane-1-carboxamide is a bifunctional chemical intermediate of significant value in modern medicinal chemistry and pharmaceutical development.[1] Characterized by a conformationally rigid cyclohexane scaffold functionalized with both a cyano (nitrile) and a carboxamide group, this molecule serves as a versatile building block for complex therapeutic agents.[1] Its structure is particularly advantageous for creating small-molecule drug candidates, such as kinase and protease inhibitors, where the cyclohexane core can effectively orient functional groups within protein binding pockets and improve pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of this compound, detailing its molecular properties, stereochemical considerations, validated synthetic pathways, and critical applications in drug substance manufacturing. Emphasis is placed on the causality behind synthetic choices and the analytical methods required to ensure the purity and integrity of this crucial intermediate.

Introduction to this compound: A Profile

At the heart of its utility, this compound offers a unique combination of a rigid carbocyclic core and two orthogonal functional groups, providing synthetic handles for diverse chemical transformations.

Molecular Profile

The fundamental properties of this compound are summarized below, providing a foundational dataset for researchers and process chemists.

| Property | Value | Source |

| CAS Number | 121487-72-7 | [1] |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CC(CCC1C#N)C(=O)N | [1] |

| InChI Key | CNJKDSZYFGSKDG-UHFFFAOYSA-N | [1] |

The Strategic Advantage in Drug Design

The molecular architecture of this compound is not accidental; it is a convergence of features highly desirable in drug design:

-

Conformational Rigidity: The cyclohexane ring predominantly exists in a stable chair conformation.[1] This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. It also provides a predictable three-dimensional structure for computational modeling and rational drug design.

-

Synthetic Versatility: The cyano and carboxamide groups offer distinct reactivity. The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. The carboxamide provides a key hydrogen bonding motif and can be further modified, although it is generally more stable. This dual functionality allows for the stepwise or orthogonal elaboration of the molecular scaffold.

Stereoisomerism and Conformational Analysis

A critical aspect of this intermediate is its stereochemistry. The 1,4-disubstituted cyclohexane ring gives rise to cis and trans diastereomers.[1]

-

trans-isomer: In its most stable chair conformation, both the cyano and carboxamide groups occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). This diequatorial conformer is overwhelmingly favored at equilibrium.[1]

-

cis-isomer: For the cis isomer, one substituent must be axial while the other is equatorial. The ring can flip, interchanging the positions, but the two resulting chair conformations are energetically equivalent.[1]

The distinction between cis and trans isomers is paramount, as the spatial arrangement of substituents dictates how a final drug molecule will interact with its target. Consequently, controlling the stereochemistry during the synthesis of the precursor, 4-cyanocyclohexane-1-carboxylic acid, is a primary objective in process development.[1]

Synthesis and Manufacturing Considerations

The production of this compound is typically a multi-step process, with the final step being the conversion of its carboxylic acid precursor.[1] The quality of the final intermediate is highly dependent on the control of this synthetic sequence.

Overview of Synthetic Strategy

The most common and logical synthetic route involves two principal stages:

-

Formation of the 4-Cyanocyclohexane-1-carboxylic Acid Core: This precursor is often synthesized from commercially available starting materials like 1,4-cyclohexanedicarboxylic acid.[2] A patented method, for instance, involves reacting 1,4-cyclohexanedicarboxylic acid with 1,4-dicyanocyclohexane, where the latter serves as both a cyano group source and a high-boiling solvent.[2] This approach can be driven by microwave irradiation to improve efficiency.[2]

-

Amidation of the Carboxylic Acid: The resulting 4-cyanocyclohexane-1-carboxylic acid is then converted to the primary amide. This is a standard organic transformation, but one where side reactions can occur if not properly controlled.

Workflow for Synthesis of this compound

The following diagram outlines a typical laboratory-scale workflow for the synthesis, starting from the key carboxylic acid precursor.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Amidation of 4-Cyanocyclohexane-1-carboxylic Acid

This protocol describes a standard laboratory procedure for converting the carboxylic acid precursor to the final amide product.

Objective: To synthesize this compound from 4-cyanocyclohexane-1-carboxylic acid via an acyl chloride intermediate.

Materials:

-

4-Cyanocyclohexane-1-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Brine

Procedure:

-

Acid Chloride Formation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add 4-cyanocyclohexane-1-carboxylic acid (1.0 eq).

-

Add anhydrous DCM to dissolve the acid.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise. Rationale: This exothermic reaction is controlled at low temperatures to prevent side reactions. Thionyl chloride converts the carboxylic acid to the highly reactive acyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

-

Amidation:

-

In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice bath.

-

Slowly add the acyl chloride solution from step 1 to the cold ammonium hydroxide with vigorous stirring. Rationale: This is a highly exothermic nucleophilic acyl substitution. Adding the electrophile (acyl chloride) to an excess of the nucleophile (ammonia) at low temperature maximizes product formation and minimizes side reactions like hydrolysis of the acyl chloride.

-

Stir the resulting mixture for 1 hour at 0 °C.

-

-

Workup and Isolation:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Rationale: The washes remove excess ammonia, unreacted starting materials, and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Key Process Challenges and Optimization

-

Stereocontrol: The primary challenge is managing the cis/trans isomer ratio.[1] This is best controlled during the synthesis of the carboxylic acid precursor. If a mixture is used in the amidation step, the final product will also be an isomeric mixture, which can be difficult and costly to separate via chromatography or fractional crystallization.[1]

-

Impurity Profile: The main impurities arise from side reactions during amidation.[1] Incomplete conversion of the acid to the acyl chloride or hydrolysis of the acyl chloride back to the acid can contaminate the final product. The use of fresh, anhydrous reagents and strict temperature control is essential for a clean conversion.

Application in Pharmaceutical Synthesis

The true value of this compound is realized in its conversion to high-value active pharmaceutical ingredients (APIs).

Case Study: A Key Intermediate for Tranexamic Acid

While this compound itself is an amide, its direct precursor, 4-cyanocyclohexane-1-carboxylic acid, is a well-documented intermediate in the synthesis of Tranexamic Acid, a crucial antifibrinolytic agent used to treat or prevent excessive blood loss.[2][3]

The synthesis involves the catalytic reduction of the cyano group to an aminomethyl group (-CH₂NH₂).[2] This transformation highlights the utility of the cyano group as a masked amine.

Reaction Pathway: From Cyano Group to Bioactive Amine

The following diagram illustrates the fundamental transformation of the cyano group, which is central to the utility of this intermediate family in synthesizing APIs like Tranexamic Acid.

Sources

Methodological & Application

synthesis of 4-Cyanocyclohexane-1-carboxamide from 4-cyanocyclohexanecarboxylic acid

[1]

Abstract & Strategic Overview

The conversion of 4-cyanocyclohexanecarboxylic acid to 4-cyanocyclohexane-1-carboxamide is a pivotal transformation in the synthesis of pharmaceutical intermediates, including precursors for tranexamic acid and JAK inhibitors. The core synthetic challenge lies in chemoselectivity : converting the carboxylic acid functionality (

Nitriles are susceptible to hydrolysis under the strong acidic or basic conditions typically employed for amidation. Therefore, direct thermal dehydration with amines is often unsuitable. This guide details two validated protocols designed to decouple the activation energy of the acid from the stability profile of the nitrile.

Strategic Selection Guide

| Parameter | Protocol A: Thionyl Chloride ( | Protocol B: CDI Coupling |

| Mechanism | Acid Chloride (High Reactivity) | Acyl Imidazole (Mild Reactivity) |

| Scale Suitability | Multi-gram to Kilogram | Milligram to Multi-gram |

| Byproducts | Imidazole (water-soluble), | |

| Chemoselectivity | High (if anhydrous) | Very High (Neutral conditions) |

| Cost Efficiency | High | Moderate |

| Primary Risk | Hydrolysis if reagents are wet | Moisture sensitivity of reagent |

Reaction Mechanism & Pathway Analysis

To ensure success, one must understand the activation pathways. Both methods rely on converting the hydroxyl of the carboxylic acid into a good leaving group (

Figure 1: Divergent activation strategies for chemoselective amidation.

Protocol A: The Thionyl Chloride Method (Scalable)

This method is preferred for larger scales due to the low cost of reagents and the volatility of byproducts.

Reagents & Equipment[2][3][4]

-

Substrate: 4-Cyanocyclohexanecarboxylic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5 – 2.0 equiv) -

Solvent: Dichloromethane (DCM) or Toluene (optional, can run neat)

-

Ammonia Source: 28% Ammonium Hydroxide (

) or -

Catalyst: DMF (1-2 drops).

Step-by-Step Procedure

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

or -

Add catalytic DMF (2 drops).

-

Add Thionyl Chloride dropwise at room temperature.

-

Heat the mixture to gentle reflux (

) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride. -

Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH) to ensure consumption of acid.

-

-

Evaporation (Critical):

-

Cool the mixture and concentrate under reduced pressure (rotary evaporator) to remove excess

and solvent. -

Note: Co-evaporate with dry toluene twice to remove trace thionyl chloride. Residual

will react violently with the ammonia source and lower yield.

-

-

Amidation:

-

Dissolve the crude acid chloride residue in dry DCM or THF (30 mL).

-

Prepare a receiving flask with cold (

) concentrated aqueous ammonia (30 mL) or ammonia in dioxane. -

Inverse Addition: Slowly add the acid chloride solution into the stirred ammonia solution. This ensures the amine is always in excess, minimizing dimer formation.

-

Stir at

for 30 minutes, then allow to warm to room temperature for 1 hour.

-

-

Work-up:

-

The product often precipitates. Filter the solid.

-

If no precipitate: Separate the organic layer. Extract the aqueous layer with DCM (

mL). Combine organics, dry over

-

Protocol B: The CDI Method (Mild/Bench-top)

This method is ideal for high-value synthesis where maintaining strict anhydrous conditions during the quench is difficult, or to avoid noxious

Reagents

-

Substrate: 4-Cyanocyclohexanecarboxylic acid (1.0 equiv)

-

Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1 – 1.2 equiv)

-

Solvent: Anhydrous THF or DMF.

-

Ammonia Source: Ammonium Hydroxide (28%) or Ammonium Chloride (

).

Step-by-Step Procedure

-

Activation:

-

Dissolve 4-cyanocyclohexanecarboxylic acid (e.g., 1.0 g) in anhydrous THF (10 mL).

-

Add CDI (1.1 equiv) in one portion.

-

Observation: Vigorous evolution of

gas will occur. -

Stir at room temperature for 1–2 hours. The cessation of gas evolution usually indicates completion of the acyl imidazole formation.

-

-

Amidation:

-

Option A (Aqueous Ammonia): Cool the mixture to

. Add 28% -

Option B (Anhydrous): Add solid Ammonium Chloride (3.0 equiv) and Triethylamine (3.0 equiv) and stir overnight.

-

Stir the mixture for 2–4 hours at room temperature.

-

-

Work-up:

-

Concentrate the THF under reduced pressure.

-

Dilute the residue with water (20 mL) and extract with Ethyl Acetate (

mL). -

Wash the organic layer with:[1]

-

1M HCl (to remove imidazole byproduct and unreacted amine).

-

Saturated

(to remove unreacted acid). -

Brine.

-

-

Dry over

and concentrate to yield the off-white solid.

-

Analytical Validation & Specifications

Upon isolation, the product must be characterized to confirm the preservation of the nitrile group.

| Technique | Expected Signal | Structural Insight |

| FT-IR | 2235–2245 cm⁻¹ (Sharp, medium) | Confirms Nitrile (-CN) intact. |

| FT-IR | 1650–1690 cm⁻¹ (Strong) | Confirms Amide C=O . |

| FT-IR | 3150–3400 cm⁻¹ (Doublet) | Confirms Primary Amide (-NH₂) . |

| ¹H NMR | Amide | |

| ¹³C NMR | Nitrile Carbon ( | |

| ¹³C NMR | Amide Carbonyl ( |

Stereochemistry Note

The starting material often exists as a mixture of cis and trans isomers.[2]

-

Trans-isomer: Generally more thermodynamically stable.

-

Cis-isomer: Kinetic product.

-

Separation: If pure isomers are required, recrystallization from Ethanol/Water or Ethyl Acetate is effective after the amide is formed, as the solubility profiles of the cis/trans amides differ significantly.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure |

| Nitrile Loss | Hydrolysis to carboxylic acid | Avoid heating the ammonia step. Keep pH basic but temperature |

| Sticky Solid | Imidazole contamination (Method B) | Wash organic layer thoroughly with 1M HCl (imidazole is basic). |

| Dimer Formation | Primary amide reacting with activated acid | Use "Inverse Addition" (add acid derivative to excess ammonia). |

References

- Daiichi Sankyo Company, Limited. (2008). Process for producing 4-cyanocyclohexane-1-carboxylic acid. JP2008260757A. Retrieved from (Describes precursors and stereochemistry management).

-

Organic Chemistry Portal. (n.d.). Amide Synthesis from Carboxylic Acids. Retrieved from [Link] (General methodologies for CDI and Acid Chloride coupling).

- Valeant Pharmaceuticals. (2004). Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid. CN1532187A.

-

Common Organic Chemistry. (n.d.).[5] CDI (1,1'-Carbonyldiimidazole).[3][6] Retrieved from [Link] (Specific protocols for CDI activation).

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. This compound | High Purity | RUO [benchchem.com]

- 3. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]

Application Note: Strategic Amidation of 4-Cyanocyclohexane Derivatives

Strategic Overview: The Stereochemical Challenge

The transformation of 4-cyanocyclohexane derivatives (nitriles) into their corresponding primary amides is a pivotal step in the synthesis of pharmaceutical intermediates, including Gabapentinoids and NK1 antagonists. Unlike simple aliphatic nitriles, the cyclohexane scaffold introduces a critical variable: stereochemistry .

The 4-substituted cyclohexanecarbonitrile exists as cis and trans isomers. The thermodynamic stability is dictated by the A-value of the substituents. Typically, the equatorial position is favored.

-

Challenge: Conventional acid/base hydrolysis often requires high temperatures (

), leading to epimerization of the kinetically formed amide into the thermodynamic isomer. -

Solution: This guide details two "soft" hydrolysis protocols designed to retain stereochemical integrity while preventing over-hydrolysis to the carboxylic acid.

Selection Matrix: Which Protocol to Use?

| Parameter | Method A: Basic Hydroperoxide (Katritzky) | Method B: Ruthenium Catalysis |

| Mechanism | Nucleophilic attack by | Metal-ligand cooperative hydration |

| pH Conditions | Basic (pH 9-10) | Neutral (pH 7) |

| Stereoretention | Good (at | Excellent (Kinetic control) |

| Reaction Time | Fast (10–60 min) | Slow (12–24 h) |

| Scalability | High (with cooling) | High (Cost limited) |

| Safety Risk | Exotherm / | Low |

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting.

Method A: Hydroperoxide Mechanism (Radziszewski-Type)

This method utilizes the "alpha-effect" of the hydroperoxide anion (

Figure 1: Mechanism of Basic Hydroperoxide Hydrolysis. The reaction stops at the amide because

Detailed Protocols

Method A: Basic Hydroperoxide (DMSO Modified)

Best for: Cost-effective scale-up of thermodynamically stable isomers.

Reagents:

-

Substrate: 4-substituted cyclohexanecarbonitrile (1.0 equiv)

-

Oxidant: 30% or 50% Hydrogen Peroxide (

) (4.0 equiv) -

Base: Potassium Carbonate (

) (0.2 equiv) or NaOH (0.1 equiv) -

Solvent: DMSO (Dimethyl sulfoxide) - Critical for rate acceleration.

Protocol:

-

Setup: Equip a 3-neck round bottom flask with a magnetic stirrer, an internal temperature probe, and an addition funnel. Place in an ice/water bath .

-

Dissolution: Dissolve the nitrile (10 mmol) in DMSO (10 mL). Add

(2 mmol). -

Controlled Addition: Cool mixture to

. Add-

Critical Safety Note: This reaction is exothermic . Maintain internal temperature

. If temperature spikes, halt addition immediately.

-

-

Reaction: Allow to stir at

for 30–60 minutes. Monitor by TLC or HPLC (disappearance of nitrile peak). -

Quench: Once complete, dilute cautiously with cold water (50 mL). The reaction will effervesce (release of

).-

Optional: Add saturated sodium sulfite (

) solution to destroy excess peroxide (check with starch-iodide paper).

-

-

Isolation: The amide often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (

mL).

Method B: Ruthenium-Catalyzed Hydration

Best for: Acid/Base sensitive substrates and strict stereoretention of axial isomers.

Reagents:

-

Catalyst:

(1 mol%) -

Ligand (Optional but recommended): PTA (1,3,5-triaza-7-phosphaadamantane) (2 mol%)

-

Solvent: Water/Ethanol (1:1 mixture)

Protocol:

-

Setup: Use a sealed pressure tube or a reflux setup.

-

Mixing: Add nitrile (5 mmol), Ru-catalyst (0.05 mmol), and solvent (5 mL).

-

Heating: Heat to

(oil bath). -

Reaction: Stir for 12–24 hours. The neutral pH prevents epimerization at the

-carbon. -

Workup: Cool to room temperature. Filter through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane.

Experimental Workflow & Decision Logic

Figure 2: Operational Workflow. Select Method B for strict stereochemical retention; Method A for speed and cost.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Over-hydrolysis to Acid | pH too high or Temp too high. | Switch to Method B (Neutral). In Method A, reduce base equivalents to 0.05 eq. |

| Epimerization (cis | Thermodynamic equilibration via enolate. | Strictly keep Temp |

| No Reaction | Steric hindrance at C4. | Use DMSO as solvent (Method A). The dipole moment accelerates the attack. |

| Residual Peroxide | Incomplete quenching. | Test aqueous layer with starch-iodide paper before disposal. |

References

-

Ghaffar, T., & Parkins, A. W. (1995). The hydration of nitriles to amides catalysed by platinum and ruthenium complexes. Tetrahedron Letters, 36(47), 8657-8660. [Link]

-

University of Nebraska-Lincoln (EHS). (2018). Safe use of Hydrogen Peroxide in the Organic Lab. [Link]

-

Light, M. E., et al. (2013). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR Chemical Shifts. J. Org. Chem. [Link]

using 4-Cyanocyclohexane-1-carboxamide as a scaffold in kinase inhibitor design

[1]

Executive Summary: The "Escape from Flatland"

In modern kinase inhibitor design, replacing planar phenyl rings with saturated bioisosteres is a validated strategy to improve physicochemical properties without sacrificing potency. The trans-4-cyanocyclohexane-1-carboxamide scaffold serves as a near-perfect geometric bioisostere for 1,4-disubstituted aromatic rings (e.g., benzamides).

Key Advantages:

-

Solubility: Increases Fsp³ fraction, disrupting crystal packing and improving aqueous solubility.

-

Metabolic Stability: Removes the electron-rich aromatic ring often susceptible to oxidative metabolism (CYP450).

-

Vector Alignment: The trans-isomer maintains the 180° vector angle typical of para-substituted benzenes, ensuring critical hydrogen bond positioning remains undisturbed.

-

Warhead Potential: The nitrile group acts as a compact, reversible covalent electrophile targeting non-catalytic cysteines (e.g., JAK3 Cys909), or as a specific hydrogen bond acceptor.

Structural Design Principles

Geometric Bioisosterism

Success relies strictly on stereochemistry. The trans -isomer places both the nitrile and carboxamide groups in equatorial positions (diequatorial), creating a linear, rigid structure. The cis -isomer forces one substituent axial, creating a "bent" geometry that often clashes with the ATP-binding pocket.

| Feature | p-Benzamide | trans-Cyclohexanecarboxamide | cis-Cyclohexanecarboxamide |

| Geometry | Planar, Rigid | Puckered, Rigid (Linear) | Puckered, Bent |

| Vector Angle | 180° | ~175-180° | ~120° |

| Solubility | Low | High | High |

| Metabolic Liability | High (Epoxidation/Hydroxylation) | Low | Low |

The Nitrile Functionality

The distal nitrile group is not merely a passive spacer; it functions via two distinct mechanisms depending on the target kinase:

-

Reversible Covalent Inhibition: If a Cysteine residue is positioned ~3-4 Å from the nitrile carbon, a thioimidate adduct can form. This is reversible, reducing the risk of permanent off-target haptenization.[1][2]

-

Selectivity Filter: The linear geometry projects the nitrile into the solvent-exposed front pocket or the back hydrophobic pocket, where it can pick up specific water-mediated H-bonds unique to the target kinase.

Experimental Protocols

Synthesis & Coupling Strategy

The critical challenge is ensuring trans-selectivity . Commercial starting materials are often cis/trans mixtures.

Workflow Visualization (Graphviz)

Caption: Workflow for isolating the bioactive trans-isomer and coupling it to a kinase hinge-binding core.

Detailed Protocol: Trans-Isomer Isolation & Coupling

Reagents:

-

Mixture of cis/trans-4-cyanocyclohexane-1-carboxylic acid[3][4]

-

Thionyl chloride (

) or HATU -

Kinase Core Amine (e.g., an aminopyrimidine or aminoquinazoline)

-

DIPEA (Diisopropylethylamine)

Step 1: Isomer Enrichment (If commercial source is <95% trans)

-

Dissolve the acid mixture in ethanol/water.

-

Heat to reflux in the presence of mild base (e.g., NaOEt) to establish thermodynamic equilibrium (favors the diequatorial trans form).

-

Cool slowly to 4°C. The trans-isomer typically crystallizes out due to better packing symmetry.

-

Filter and verify stereochemistry via ¹H NMR (Axial proton at C1 appears as a triplet of triplets with large coupling constants,

Hz).

Step 2: Amide Coupling

-

Activation: Dissolve trans-4-cyanocyclohexane-1-carboxylic acid (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 min at RT.[5][6]

-

Addition: Add the Kinase Core Amine (0.9 equiv). Note: Using slight excess of acid ensures complete consumption of the valuable kinase core.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[5]

-

Workup: Dilute with EtOAc, wash with saturated

(to remove unreacted acid) and brine. -

Purification: Flash chromatography (DCM/MeOH gradient).

Biological Validation: Reversibility Assay

If designing a covalent inhibitor targeting a Cysteine, you must validate the reversibility of the nitrile adduct.[7]

Protocol: Jump-Dilution (Washout) Assay

-

Incubation: Incubate Kinase (10 nM) with Inhibitor (10x

) for 1 hour. -

Dilution: Rapidly dilute the mixture 100-fold into buffer containing ATP and substrate.

-

Measurement: Monitor kinase activity continuously for 2 hours.

-

Analysis:

-

Irreversible Inhibitor (Acrylamide): Activity does not recover.

-

Reversible Covalent (Nitrile): Activity slowly recovers as the inhibitor dissociates (

is measurable). -

Non-covalent: Activity recovers instantly (limited only by diffusion/mixing).

-

Quantitative Comparison: Phenyl vs. Cyclohexane

The following data illustrates the impact of scaffold switching on a hypothetical JAK inhibitor series (Data adapted from general SAR trends in J. Med. Chem.).[5][8][9][10][11][12][13][14][15]

| Property | Compound A (Phenyl Core) | Compound B (Cyclohexane Core) | Impact |

| Structure | p-Cyanobenzamide | trans-4-Cyanocyclohexane... | Bioisostere |

| Enzymatic IC50 | 12 nM | 15 nM | Retained Potency |

| Solubility (pH 7.4) | 5 µM | 120 µM | 24x Improvement |

| LogD | 3.8 | 2.1 | Reduced Lipophilicity |

| Cl_int (Microsomes) | 45 µL/min/mg | <10 µL/min/mg | High Metabolic Stability |

References

-

Nitriles in Covalent Inhibition: Title: Nitriles: an attractive approach to the development of covalent inhibitors.[7] Source:RSC Medicinal Chemistry, 2023. Link:[Link]

-

Scaffold Bioisosterism (Phenyl to Cyclohexane): Title: Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators.[8][10][13] Source:Journal of Medicinal Chemistry, 2012.[8][10][14] Link:[Link]

-

Synthesis of Trans-Isomers: Title: Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.[3][4][16][17] Source:Google Patents (JPH0730006B2). Link:

-

Kinase Inhibitor Design Context: Title: Discovery of Momelotinib (CYT387): A Potent, Selective, and Orally Bioavailable JAK1/2 Inhibitor. Source:Journal of Medicinal Chemistry, 2013. (Contextual reference for benzamide precursors). Link:[Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. tandfonline.com [tandfonline.com]

- 3. JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 4. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. N-Phenylcyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. trans-4'-Cyano(1,1'-biphenyl)-4-yl 4-ethylcyclohexanecarboxylate | C22H23NO2 | CID 171826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Cyanocyclohexane-1-carboxamide

Executive Summary & Route Selection

The Challenge: Synthesizing 4-cyanocyclohexane-1-carboxamide presents a classic chemoselectivity paradox. You must convert a carboxylic acid (or ester) to a primary amide without hydrolyzing the sensitive nitrile group at the 4-position. Furthermore, the cyclohexane ring introduces stereoisomerism (cis vs. trans), where the trans-isomer is typically the pharmacologically active scaffold (e.g., for JAK inhibitors or Tranexamic acid analogs).

The Solution: Abandon standard acid chloride generation (SOCl₂, (COCl)₂) if you are experiencing nitrile hydrolysis or low yields. The Carbonyldiimidazole (CDI) "One-Pot" method is the recommended Gold Standard for this substrate. It operates under neutral conditions, preventing the "over-hydrolysis" of the nitrile to a di-amide or di-acid.

Route Comparison Matrix

| Method | Yield Potential | Chemoselectivity (-CN Safety) | Stereocontrol | Recommendation |

| Acid Chloride (SOCl₂) | Medium (60-70%) | Low (HCl byproduct risks nitrile hydrolysis) | Neutral | Avoid unless strictly anhydrous. |

| Mixed Anhydride (IBCF) | High (80-90%) | High (Low temp, mild base) | Neutral | Recommended for scale-up (>100g). |

| CDI Coupling | Excellent (85-95%) | Very High (Neutral pH, no acidic byproducts) | Neutral | Gold Standard for R&D/Lab scale. |

| Dinitrile Hydration | Low (30-50%) | Poor (Statistical mixture of mono/di-amides) | Poor | Not Recommended for high purity. |

Detailed Protocol: The CDI "One-Pot" Method

This protocol minimizes moisture sensitivity and avoids strong acids, ensuring the 4-cyano group remains intact.

Reagents:

-

Substrate: 4-Cyanocyclohexanecarboxylic acid (1.0 equiv)

-

Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)

-

Ammonia Source: Ammonium Acetate (

) or 25% Aqueous Ammonia (3.0 equiv) -

Solvent: Anhydrous THF or DMF (THF preferred for easier workup).

Step-by-Step Workflow:

-

Activation Phase:

-

Dissolve 4-cyanocyclohexanecarboxylic acid in anhydrous THF (5-10 volumes).

-

Add CDI portion-wise at

.[1] Caution: -

Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Checkpoint: Monitor by TLC or HPLC. The disappearance of the acid indicates the formation of the reactive Acyl-Imidazole intermediate.

-

-

Amidation Phase:

-

Cool the mixture back to

. -

Option A (Anhydrous): Bubble dry

gas through the solution for 30 mins. -

Option B (Standard): Add solid Ammonium Acetate (3.0 equiv) in one portion.

-

Stir at RT for 4–12 hours. The imidazole byproduct acts as a buffer, preventing nitrile hydrolysis.

-

-

Workup:

-

Concentrate THF under reduced pressure.

-

Redissolve residue in Ethyl Acetate.

-

Wash with 10% Citric Acid (removes imidazole)

Saturated -

Dry over

and concentrate.

-

Figure 1: Logical flow of the CDI-mediated amidation, highlighting the critical checkpoint for activation.

Stereochemical Control (Cis vs. Trans)

The 1,4-substitution pattern allows for two isomers. The trans-isomer (diequatorial) is thermodynamically more stable than the cis-isomer (axial-equatorial).

Issue: Many synthetic routes yield a ~60:40 cis/trans mixture. Fix: Thermodynamic equilibration (Isomerization).

Isomerization Protocol: If your yield is high but the stereochemistry is wrong (too much cis), do not discard the batch.

-

Dissolve the crude amide mixture in Ethanol or Methanol.

-

Add 0.5 equiv of Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt).

-

Reflux for 6–12 hours.

-

The base removes the acidic proton alpha to the carbonyl, allowing the ring to "flip" to the more stable trans conformation.

-

Cool slowly. The trans-isomer is often significantly less soluble and will crystallize out, driving the equilibrium further toward trans (Le Chatelier’s principle).

Figure 2: Thermodynamic equilibration cycle to maximize the yield of the trans-isomer.

Troubleshooting Guide (FAQ)

Q1: My product contains a significant amount of 1,4-cyclohexanedicarboxylic acid. What happened?

-

Diagnosis: Nitrile Hydrolysis.[2][3][4][5][6] You likely used strong aqueous acid or base during the reaction or workup, or your reaction temperature was too high (>80°C) in the presence of water.

-

Fix: Switch to the CDI method (anhydrous). If using the Mixed Anhydride method, ensure the temperature stays below -5°C during the chloroformate addition. Avoid aqueous NaOH washes; use mild bicarbonate instead.

Q2: The reaction stalls at the intermediate (Acyl-Imidazole or Anhydride).

-

Diagnosis: Steric hindrance or wet reagents.

-

Fix:

-

Ensure CDI is fresh (white powder, not yellow/clumped).

-

Increase activation time. The cyclohexane ring adds steric bulk; allow the CDI activation to run for 2 hours at RT before adding ammonia.

-

Use Ammonium Acetate instead of aqueous ammonia to maintain better solubility in organic solvents.

-

Q3: How do I separate the cis/trans isomers if isomerization isn't perfect?

-

Diagnosis: Solubility differences.

-

Fix: Recrystallization.

Q4: Can I start from the ester (Ethyl 4-cyanocyclohexanecarboxylate)?

-

Answer: Yes, via Ammonolysis.

-

Protocol: Dissolve ester in Methanol saturated with

gas. Seal in a pressure vessel. Heat to 60°C for 24h. -

Warning: This method is slower and requires high pressure. The Acid

CDI

References & Authority

-

CDI Activation Mechanism: Organic Syntheses, Coll. Vol. 5, p. 201 (1973); Vol. 48, p. 44 (1968). (Standard procedure for CDI amide coupling).

-

Nitrile Tolerance in Amidation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Cis/Trans Isomerization of Cyclohexane Derivatives: US Patent 2008/0260757 A1. "Process for producing 4-cyanocyclohexane-1-carboxylic acid." (Describes the thermodynamic equilibration of the acid/amide precursors).

-

Mixed Anhydride Method: Organic Syntheses, Coll. Vol. 6, p. 190 (1988). (General mixed anhydride protocol).

-

Tranexamic Acid Intermediates (Structural Analogues): Der Pharma Chemica, 2011, 3(6):267-271. "A new synthetic process for tranexamic acid."[9] (Details the handling of the 1,4-cyclohexane scaffold).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for this compound, CDI, and THF before handling.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Nitrile - Wikipedia [en.wikipedia.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Low Solubility of 4-Cyanocyclohexane-1-carboxamide

Core Technical Analysis: Why is this difficult?

As a Senior Application Scientist, I often see researchers struggle with 4-Cyanocyclohexane-1-carboxamide . The solubility challenges you are facing are not random; they are intrinsic to the molecule's physicochemical architecture.

This compound possesses a "Solubility Paradox" characteristic of rigid, polar-functionalized cycloalkanes:

-

Primary Amide Hydrogen Bonding: The terminal carboxamide group (

) acts as both a double hydrogen bond donor and an acceptor.[1] In the solid state, this creates an extremely stable, high-energy crystal lattice (often forming 1D ribbons or 2D sheets) that resists disruption by solvents [1]. -

Rigid Cyclohexane Scaffold: Unlike a flexible alkyl chain, the cyclohexane ring (likely in a chair conformation) limits conformational freedom. This rigidity reduces the entropy gain upon dissolution, making the

less favorable. -

Dipolar Nitrile Group: The cyano group (

) adds significant polarity but does not donate hydrogen bonds.[1] This makes the molecule too polar for standard non-polar solvents (Hexane, Toluene) but the hydrophobic ring makes it poorly soluble in cold water.

The Result: The compound is often insoluble in "standard" organic synthesis solvents like Dichloromethane (DCM), Diethyl Ether, or Toluene at room temperature.

Diagnostic Workflow

Before altering your protocol, use this logic tree to diagnose the specific solubility bottleneck.

Figure 1: Decision matrix for troubleshooting solubility based on experimental stage.

Solubility Profile & Solvent Selection

Do not rely on "like dissolves like" in its simplest form. For this amide, you must prioritize Hydrogen Bond Breaking (HBB) capability.

| Solvent Class | Utility | Recommended Solvents | Technical Notes |

| Dipolar Aprotic | High | DMSO, DMF, DMAc, NMP | Best for Reaction Media. These solvents have high dielectric constants and can disrupt the amide-amide H-bonding network.[1] Caution: High boiling points make removal difficult.[1] |

| Polar Protic | Moderate | Methanol, Ethanol, Isopropanol | Good for Recrystallization. Soluble when hot, insoluble when cold. The hydroxyl groups compete for H-bonds.[1] |

| Chlorinated | Low | DCM, Chloroform | Poor Solubility. Often requires 5-10% Methanol as a co-solvent to dissolve the amide.[1] Pure DCM is rarely effective.[1] |

| Ethers | Low/Mod | THF, Dioxane, MTBE | THF is a decent compromise solvent. It has moderate polarity and H-bond accepting ability.[1][2] Often used in mixtures (e.g., THF/DMF). |

| Hydrocarbons | None | Hexane, Toluene, Heptane | Anti-solvents. Use these only to force precipitation of the product from a reaction mixture. |

Troubleshooting FAQs

Issue 1: "My starting material won't dissolve in the reaction solvent (DCM/THF)."

Diagnosis: You are fighting the crystal lattice energy. DCM and THF lack the H-bond donation capability to break the primary amide dimer network.[1] Solution:

-

The "Spike" Method: Add 5-10% (v/v) of a high-polarity co-solvent.[1]

-

Protocol: If using DCM, add Methanol (up to 10%). If using THF, add DMF or NMP (5-10%).[1] This small amount is often enough to disrupt the lattice without changing the bulk properties of the solvent significantly.

-

-

Temperature: If the reaction allows, heat to reflux.[1] Solubility of amides in THF increases exponentially near the boiling point (

).

Issue 2: "The reaction is heterogeneous (slurry), and conversion is low."

Diagnosis: This is a surface area issue. The reagents cannot access the solid amide interior. Solution:

-

Sonication: Place the reaction vessel in an ultrasonic bath for 10-15 minutes before adding the catalyst/reagents. This creates micro-fractures in the crystals.[1]

-

Concentration: Paradoxically, diluting the reaction might not help.[1] Instead, run the reaction highly concentrated (1M or higher) in a minimal amount of a "good" solvent (like DMF), then dilute with the "bad" solvent (like Toluene) if a specific volume is needed.

Issue 3: "I cannot extract the product from water; it stays in the aqueous phase."

Diagnosis: The polar amide/nitrile groups make the compound "water-dragged," especially if the organic extraction solvent is too non-polar (like Ether). Solution:

-

Salting Out: Saturate the aqueous phase with NaCl.[1] This increases the ionic strength, forcing the organic amide out (The "Salting-out effect").

-

Better Organic Phase: Do not use Diethyl Ether or Hexane.[1] Use Ethyl Acetate or a mixture of Chloroform/Isopropanol (3:1) .[1] The alcohol component helps extract the polar amide [2].

Detailed Protocol: Solvent Screening for Recrystallization

If you need to purify this compound, recrystallization is superior to chromatography due to the compound's polarity (which causes streaking on silica).[1]

Objective: Find a solvent system where the compound is soluble at reflux but insoluble at Room Temperature (RT).

Step-by-Step Methodology:

-

Preparation: Weigh 50 mg of the crude solid into a small vial.

-

Primary Screen (Single Solvent):

-

Secondary Screen (Binary System):

-

Dissolve the solid in the minimum amount of hot Acetone or THF .

-

Add hot Water (anti-solvent) dropwise until persistent turbidity appears.[1]

-

Add one drop of the "good" solvent (Acetone/THF) to clear the solution.

-

Allow to cool slowly to RT, then to

. -

Why this works: Acetone/Water systems are classic for amides because water forces the hydrophobic cyclohexane ring to aggregate, while acetone keeps it in solution at high temps [3].

-

References

-

Solubility of Amides: The low solubility of primary amides in non-polar solvents is a well-documented phenomenon

hydrogen bonding networks.[1]-

Source:

-

-

Extraction Strategies: For polar organic compounds, mixed solvent systems (Chloroform/Alcohol) are standard practice to overcome high water partition coefficients.[1]

-

Source:

-

-

Crystallization of Cyclohexane Derivatives: Similar protocols are used for Tranexamic acid intermediates (cyclohexane amino acids), utilizing Acetone/Water systems.[1]

-

Source:

-

-

Compound Data: this compound (CAS 121487-72-7).[1][3]

-

Source:

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as nitrile compounds can be toxic.[1]

Sources

minimizing side reactions during 4-Cyanocyclohexane-1-carboxamide formation

Welcome to the technical support center for the synthesis of 4-Cyanocyclohexane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during the synthesis of this valuable chemical intermediate.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield, purity, and stereochemical integrity of your final product.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, particularly for the development of kinase and protease inhibitors.[1] Its cyclohexane scaffold offers conformational rigidity, a desirable trait in drug design.[1] However, its synthesis is not without challenges. The primary hurdles often involve controlling the stereochemistry of the cis and trans isomers and preventing unwanted side reactions during the formation of the amide group.[1] This guide will address these critical aspects to ensure a successful and reproducible synthesis.

Core Synthesis Pathways

The two most common routes to this compound are:

-

Amidation of 4-Cyanocyclohexane-1-carboxylic acid: This involves the activation of the carboxylic acid followed by reaction with an ammonia source.

-

Partial Hydrolysis of 1,4-Dicyanocyclohexane: This method selectively hydrolyzes one of the two nitrile groups.

Each pathway has its own set of potential side reactions that must be carefully managed.

Caption: Epimerization of the cis/trans isomers via an enolate intermediate.

Issue 2: Low Yield due to Over-Hydrolysis or Dimerization

Question: I am attempting the partial hydrolysis of 1,4-dicyanocyclohexane, but my yield of the desired mono-amide is low, and I am isolating significant amounts of 1,4-cyclohexanedicarboxylic acid and/or the diamide. How can I improve the selectivity?

Answer: Achieving selective mono-hydrolysis of a dinitrile is challenging as the reaction conditions can often lead to the hydrolysis of both nitrile groups.

Root Cause Analysis:

-